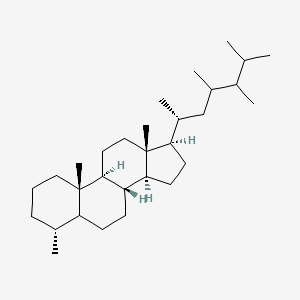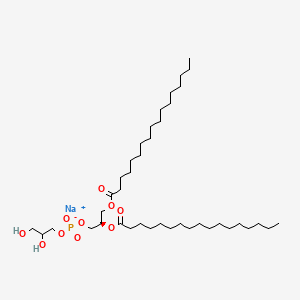
4A,23,24-Trimethylcholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4A,23,24-Trimethylcholestane involves several steps, starting from simpler sterane compounds. The synthetic routes typically include:
Hydrogenation: This process involves the addition of hydrogen to the sterane compound under high pressure and temperature, often using a palladium or platinum catalyst.
Industrial production methods are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4A,23,24-Trimethylcholestane undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or alcohols at specific positions on the sterane skeleton.
Reduction: Reduction reactions often involve hydrogenation, converting double bonds to single bonds and reducing ketones to alcohols.
Substitution: Halogenation and other substitution reactions can occur, where halogens or other groups replace hydrogen atoms on the sterane structure.
Common reagents include hydrogen gas, methyl iodide, potassium permanganate, and chromium trioxide. Major products from these reactions include various oxidized or reduced derivatives of this compound.
Applications De Recherche Scientifique
4A,23,24-Trimethylcholestane has several scientific research applications:
Geological Studies: It serves as a biomarker for identifying dinoflagellate fossils, providing insights into ancient marine environments.
Biological Research: Its derivatives, such as dinosterol, are studied for their roles in cell membranes and potential biological activities.
Industrial Applications: While specific industrial uses are less documented, its unique structure makes it a candidate for research in developing new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4A,23,24-Trimethylcholestane is primarily related to its role as a biomarker. It interacts with geological samples, allowing scientists to trace the presence of dinoflagellates. The molecular targets and pathways involved are specific to its use in geological studies and its derivatives’ roles in biological systems .
Comparaison Avec Des Composés Similaires
4A,23,24-Trimethylcholestane is unique due to its specific methylation pattern. Similar compounds include:
Cholestane: A simpler sterane without the additional methyl groups at positions 4A, 23, and 24.
Dinosterol: A derivative of this compound, found in dinoflagellates and used as a biomarker.
These compounds share structural similarities but differ in their specific functional groups and biological roles.
Propriétés
IUPAC Name |
(4R,8S,9S,10S,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-19(2)23(6)21(4)18-22(5)26-13-14-27-24-11-12-25-20(3)10-9-16-29(25,7)28(24)15-17-30(26,27)8/h19-28H,9-18H2,1-8H3/t20-,21?,22-,23?,24+,25?,26-,27+,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIWADHCLSOOJ-MGNGMLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1CCC3C2CCC4(C3CCC4C(C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CC(C)C(C)C(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)


![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/new.no-structure.jpg)

